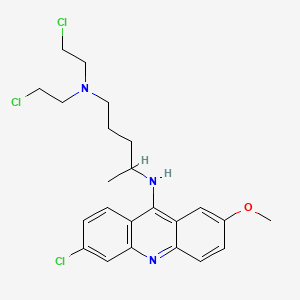
Quinacrine mustard
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
キナクリンマスタードは、アクリジンファミリーに属する化合物です。 それはDNAに特異的に結合する能力で知られており、その蛍光特性はDNA塩基対配列に依存しています 。 この化合物は、中期染色体の染色剤として広く使用されており、特徴的な蛍光バンドパターンを提供しています .
準備方法
キナクリンマスタードは、さまざまな方法で合成することができます。一般的なアプローチの1つは、キナクリンとマスタードガス(ビス(2-クロロエチル)スルフィド)の反応を含みます。この反応は通常、目的の生成物の形成を確実にするために、制御された条件下で行われます。 工業生産方法では、同様の反応経路を用いた大規模合成が用いられることが多く、高純度キナクリンマスタードを得るための追加の精製工程が行われます .
化学反応の分析
キナクリンマスタードは、次のようないくつかの種類の化学反応を起こします。
置換反応: アミンやチオールなどの求核剤と反応して、マスタード基が置換されます。
酸化および還元反応: キナクリンマスタードは、特定の条件下で酸化または還元されて、その化学構造と特性が変化します。
これらの反応で使用される一般的な試薬には、強酸、塩基、およびさまざまな求核剤が含まれます。形成される主要な生成物は、使用する特定の反応条件と試薬によって異なります。
科学研究における用途
キナクリンマスタードは、科学研究において幅広い用途を持っています。
化学: DNA相互作用を研究するための蛍光色素として、およびさまざまな化学反応における試薬として使用されます。
生物学: この化合物は、染色体染色および核型分析に使用され、染色体異常を特定するのに役立ちます.
医学: キナクリンマスタードは、特にがんの進行に関与する核タンパク質とシグナル伝達経路を標的とする、その潜在的な抗がん特性について調査されています.
科学的研究の応用
Cytogenetic Applications
Quinacrine mustard is primarily known for its role in cytogenetics, where it serves as a fluorescent dye for chromosome staining.
- Q-Banding : this compound is utilized for Q-banding techniques, which allow researchers to visualize specific chromosome segments and identify structural rearrangements. This application is crucial for diagnosing genetic disorders and studying chromosomal abnormalities. A case study demonstrated the effectiveness of this compound in identifying specific chromosomes using fluorescence microscopy, enhancing the clarity of chromosome images through optimized LED illumination systems .
- Fluorescence in Y Chromosomes : Research has shown that this compound can produce specific localized fluorescence in human Y chromosomes. This property has been exploited to study abnormal Y chromosomes and their implications in genetic disorders . The technique involves staining chromosome preparations with this compound, followed by differentiation and observation under fluorescence microscopy.
- Identification of Chromosomal Abnormalities : this compound has been employed to identify various chromosomal abnormalities, including translocations associated with specific syndromes like cri du chat syndrome and the Philadelphia chromosome. Studies have demonstrated its utility in characterizing unusual translocations through fluorescence analysis .
Pharmacological Applications
This compound also exhibits significant pharmacological properties that have been explored in clinical settings.
Molecular Biology Applications
In molecular biology, this compound's properties have been harnessed for various experimental applications.
- Fluorescent Staining : Beyond cytogenetics, this compound is used as a vital stain for various biological samples, including trypanosomes and other microorganisms. Its ability to fluoresce under specific conditions makes it valuable for identifying and studying cellular structures .
- Protein Interaction Studies : The compound's reactivity with proteins has been studied to understand binding dynamics within cellular environments. For instance, this compound's interaction with different protein chains in acetylcholine receptors provides insights into the structural aspects of receptor-ligand interactions .
Summary Table of Applications
作用機序
キナクリンマスタードは、主にDNAに結合する能力を通じてその効果を発揮します。それはDNA塩基対の間にインターカレーションし、DNA分子の通常の構造と機能を阻害します。この結合は、DNAの複製と転写を阻害し、細胞死につながります。 この化合物は、細胞の生存とアポトーシスに関与するNF-κB、p53、およびAKT経路を含む、さまざまな分子標的と経路にも影響を与えます .
類似化合物との比較
キナクリンマスタードは、その特異的なDNA結合特性と蛍光特性により、他の類似化合物とは異なります。類似の化合物には、以下が含まれます。
アクリジンオレンジ: 蛍光色素として使用されるもう1つのアクリジン誘導体です。
アクリフラビン: 抗菌および抗ウイルス特性で知られています。
アムサクリン: 抗がん剤として使用されます。
エタクリジン: 消毒剤として使用されます。
ニトラクリン: 抗がんの可能性について調査されています.
これらの化合物は、キナクリンマスタードと構造的に類似していますが、特定の用途と作用機序が異なります。
特性
CAS番号 |
64046-79-3 |
|---|---|
分子式 |
C23H29Cl4N3O |
分子量 |
505.3 g/mol |
IUPAC名 |
1-N,1-N-bis(2-chloroethyl)-4-N-(6-chloro-2-methoxyacridin-9-yl)pentane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C23H28Cl3N3O.ClH/c1-16(4-3-11-29(12-9-24)13-10-25)27-23-19-7-5-17(26)14-22(19)28-21-8-6-18(30-2)15-20(21)23;/h5-8,14-16H,3-4,9-13H2,1-2H3,(H,27,28);1H |
InChIキー |
GBQNIQYUTXKVHN-UHFFFAOYSA-N |
SMILES |
CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |
正規SMILES |
CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl |
Key on ui other cas no. |
4213-45-0 |
ピクトグラム |
Acute Toxic; Irritant; Health Hazard |
同義語 |
Acrichine Yperite Mustard, Quinacrine Quinacrine Mustard Yperite, Acrichine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















